molecular formula C11H8N2O B12994691 [2,4'-Bipyridine]-6-carbaldehyde

[2,4'-Bipyridine]-6-carbaldehyde

Cat. No.: B12994691
M. Wt: 184.19 g/mol
InChI Key: ZLUGQXWCLUWUQO-UHFFFAOYSA-N
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Description

Contextualization of Bipyridine Scaffolds in Contemporary Chemical Research

Bipyridine scaffolds are a cornerstone in modern chemical research, primarily due to their exceptional ability to act as chelating ligands for a wide array of transition metals. mdpi.comscielo.brwikipedia.org These nitrogen-containing heterocyclic compounds form stable complexes with numerous metal ions, which has led to their extensive use in various fields, including catalysis, materials science, and the development of photosensitizers. mdpi.comchemscene.com The versatility of the bipyridine framework allows for straightforward functionalization, enabling chemists to fine-tune the electronic and steric properties of the resulting ligands and their metal complexes. wikipedia.orgnih.gov This adaptability has made bipyridines a "privileged scaffold" in the design of functional molecules with tailored properties.

The synthesis of bipyridine derivatives is a subject of ongoing research, with numerous methods being developed and refined. These include metal-catalyzed cross-coupling reactions such as Suzuki, Negishi, and Stille couplings, as well as homocoupling reactions like the Wurtz and Ullmann couplings. mdpi.com These synthetic strategies provide access to a diverse range of substituted bipyridines, forming a basis for creating complex molecular architectures and functional nanomaterials. researchgate.net

Strategic Significance of Aldehyde Functionality in Ligand Design and Synthetic Intermediacy

The aldehyde group is a highly versatile functional group in organic chemistry. chemscene.com Its presence in a molecule, such as a bipyridine scaffold, introduces a reactive site that is crucial for ligand design and as an intermediate in multi-step syntheses. The electrophilic nature of the aldehyde's carbonyl carbon makes it susceptible to a wide range of chemical transformations.

Aldehydes can participate in numerous reactions, including nucleophilic additions, oxidations, and reductions. This reactivity is instrumental in constructing more complex molecules. For instance, the aldehyde group can be converted into other functional groups or used to link the bipyridine scaffold to other molecular entities, which is a key strategy in the development of pharmaceuticals and advanced materials. chemscene.com In the context of ligand design, the aldehyde functionality can be used to synthesize Schiff base ligands or other elaborate structures, which can then be used to form metal complexes with specific catalytic or photophysical properties.

Research Landscape and Emerging Trajectories for [2,4'-Bipyridine]-6-carbaldehyde and Analogous Derivatives

While specific research on This compound is limited in the public domain, the study of its isomers and other analogous derivatives provides insight into potential research directions. For example, significant research has been conducted on isomers such as [2,2'-bipyridine]-6-carbaldehyde (B163096), [2,2'-bipyridine]-4-carbaldehyde, and [2,4'-Bipyridine]-2'-carbaldehyde. achemblock.comnih.govsigmaaldrich.com

These analogous compounds are recognized as important building blocks in the synthesis of more complex molecules. chemscene.com For instance, [2,2'-bipyridine]-6-carbaldehyde is commercially available and used as a precursor in various synthetic applications. achemblock.comcymitquimica.com The properties and reactions of these isomers suggest that this compound would similarly serve as a valuable intermediate for creating novel ligands and functional materials.

The general trajectory for research on functionalized bipyridines involves their incorporation into metal-organic frameworks (MOFs), coordination polymers, and as ligands in catalytic systems. chemrxiv.orgresearchgate.net The specific substitution pattern of this compound, with the aldehyde at the 6-position of one pyridine (B92270) ring and the linkage at the 4-position of the other, would likely lead to unique coordination geometries and electronic properties in its metal complexes, a potential area for future investigation. The development of efficient synthetic routes to this specific isomer, likely through cross-coupling strategies, would be the first step in unlocking its potential. mdpi.comacs.org

Below is a data table of some analogous bipyridine carbaldehyde derivatives with their basic chemical information.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
[2,2'-Bipyridine]-6-carbaldehyde134296-07-4C₁₁H₈N₂O184.19
[2,2'-Bipyridine]-4-carbaldehyde146581-82-0C₁₁H₈N₂O184.20
[2,4'-Bipyridine]-2'-carbaldehyde1860849-75-7C₁₁H₈N₂O184.19
6-Phenyl-[2,2'-bipyridine]-4-carbaldehydeNot AvailableC₁₇H₁₂N₂O260.29

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H8N2O

Molecular Weight

184.19 g/mol

IUPAC Name

6-pyridin-4-ylpyridine-2-carbaldehyde

InChI

InChI=1S/C11H8N2O/c14-8-10-2-1-3-11(13-10)9-4-6-12-7-5-9/h1-8H

InChI Key

ZLUGQXWCLUWUQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)C2=CC=NC=C2)C=O

Origin of Product

United States

Advanced Synthetic Methodologies for 2,4 Bipyridine 6 Carbaldehyde and Derivatives

Formation of the Bipyridine Core

The construction of the bipyridine scaffold is a foundational step in the synthesis of the target compound. Various methodologies have been developed, each offering distinct advantages in terms of efficiency, substrate scope, and stereocontrol.

Cross-Coupling Reactions for Bipyridine Construction (e.g., Negishi, Ullmann, Palladium-Catalyzed Approaches)

Cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and they are extensively used in the synthesis of bipyridine structures.

Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. It is a highly effective method for preparing bipyridines due to its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. orgsyn.orgorgsyn.org For instance, 2-pyridyl zinc halides can be coupled with various halopyridines to generate the corresponding bipyridine derivatives. orgsyn.orgpreprints.org The reactivity of the halide partner generally follows the trend I > Br > Cl, with bromopyridines being the most commonly used. orgsyn.orgorgsyn.org Palladium catalysts, such as Pd(dba)₂ with ligands like XPhos or Pd(PPh₃)₄, are often employed to facilitate this transformation. orgsyn.orgpreprints.org

Ullmann Coupling: The classic Ullmann reaction involves the copper-mediated homocoupling of aryl halides to form symmetrical biaryls. organic-chemistry.org This method can be adapted for the synthesis of symmetrical bipyridines, although it often requires high temperatures. mdpi.com Modern variations of the Ullmann coupling utilize nickel or palladium catalysts, which can operate under milder conditions. For example, nickel-catalyzed reductive couplings of 2-halopyridines have been shown to produce 2,2'-bipyridines in high yields. mdpi.com Bimetallic systems, such as a combination of a palladium catalyst and a copper co-catalyst, have also been developed to promote Ullmann-type couplings of bromopyridines. preprints.orgmdpi.com

Palladium-Catalyzed Approaches: A variety of other palladium-catalyzed cross-coupling reactions are also employed for bipyridine synthesis. The Suzuki coupling, which pairs an organoboron compound with an organic halide, and the Stille coupling, which uses an organotin reagent, are notable examples. orgsyn.orgmdpi.com While effective, the toxicity of organotin compounds is a significant drawback of the Stille coupling. mdpi.com Palladium catalysts are central to these methods, with ligands playing a crucial role in their efficiency and selectivity. sigmaaldrich.comnih.govnih.gov

Reaction TypeKey ReactantsCatalyst/ReagentKey Features
Negishi Coupling Organozinc compound, Organic halidePalladium or Nickel catalyst (e.g., Pd(dba)₂, Pd(PPh₃)₄)High yields, mild conditions, good functional group tolerance. orgsyn.orgorgsyn.org
Ullmann Coupling Aryl halidesCopper (classic), Nickel or Palladium catalysts (modern)Forms symmetrical bipyridines; modern methods offer milder conditions. organic-chemistry.orgmdpi.com
Suzuki Coupling Organoboron compound, Organic halidePalladium catalystA versatile and widely used method. orgsyn.orgmdpi.com
Stille Coupling Organotin compound, Organic halidePalladium catalystEffective but involves toxic organotin reagents. orgsyn.orgmdpi.com

Direct Pyridine (B92270) Functionalization and Dimerization Strategies

Direct C-H functionalization and dimerization of pyridines represent more atom-economical routes to bipyridines.

Direct C-H Functionalization: This approach involves the direct coupling of a C-H bond in a pyridine ring with a suitable partner, avoiding the pre-functionalization required in traditional cross-coupling reactions. beilstein-journals.org Palladium-catalyzed direct arylation of pyridine N-oxides with halopyridines has been demonstrated as a viable method for synthesizing unsymmetrically substituted bipyridines. acs.org The resulting bipyridine N-oxides can then be reduced to the final bipyridine products. acs.org This method offers a more streamlined synthesis from readily available starting materials. acs.org

Dimerization Strategies: The direct dimerization of pyridines can be achieved through various methods. Oxidative dimerization, often mediated by a palladium catalyst with an oxidant like a silver(I) salt, allows for the regioselective formation of 2,2'-bipyridines. nih.gov This method is applicable to a range of pyridine substrates, including sterically hindered ones. nih.gov Another approach is the Wurtz-type coupling, which uses a sodium dispersion to dimerize pyridines. mdpi.com Dehydrogenative coupling, catalyzed by transition metal complexes like diruthenium tetrahydrido complexes, can also lead to the formation of bipyridines through C-H bond cleavage. mdpi.comnih.gov

Development of Stereoselective Synthetic Pathways for Chiral Bipyridine Scaffolds

The synthesis of chiral bipyridine ligands is of significant interest for their application in asymmetric catalysis. rsc.org Stereoselective methods aim to control the three-dimensional arrangement of atoms in the bipyridine framework.

One common strategy involves the coupling of two halopyridines that already possess a chiral group. rsc.org Alternatively, a chiral moiety can be introduced during the construction of the pyridine ring itself. nih.govacs.org For example, chiral bipyridines have been synthesized from naturally occurring chiral molecules like β-pinene and 3-carene. nih.govacs.org

Another approach is the stereoselective alkylation of a pre-existing bipyridine scaffold. acs.orgnih.gov For instance, the C₂-symmetric chiral pinene acs.orgnih.govbipyridine can be stereoselectively alkylated at the C(7) position. acs.org The development of nickel-catalyzed asymmetric Ullmann couplings has also enabled the synthesis of axially chiral biaryls, including bipyridine derivatives, with high enantioselectivity. nih.gov Chemoenzymatic methods, which utilize enzymes for key stereoselective transformations, have also been successfully applied to the synthesis of enantiopure 2,2'-bipyridines. nih.gov

Regioselective Introduction and Transformation of the Carbaldehyde Moiety

Once the bipyridine core is established, the next critical step is the introduction of the carbaldehyde group at the desired position.

Direct Formylation and Selective Oxidation Routes

Direct Formylation: Introducing a formyl group directly onto the bipyridine ring can be challenging. However, certain formylation reactions, such as the Duff reaction, have been successfully employed for the formylation of related heterocyclic systems. nih.gov The Vilsmeier-Haack and Gatterman reactions are other classical formylation methods, although their success can be substrate-dependent. nih.gov

Selective Oxidation: A more common and often more reliable approach is the selective oxidation of a methyl group to an aldehyde. For example, 4,4'-dimethyl-2,2'-bipyridine (B75555) can be oxidized to the corresponding dicarboxylic acid using strong oxidizing agents like potassium permanganate (B83412) or dichromate, which can then be further transformed. scielo.br More controlled oxidation of a methyl group on the bipyridine ring to an aldehyde can be achieved using specific reagents that can selectively stop the oxidation at the aldehyde stage.

Functional Group Interconversions Involving Aldehyde Precursors (e.g., Reduction, Oxidation)

The carbaldehyde group can also be generated through the transformation of other functional groups.

Reduction of Carboxylic Acid Derivatives: A common strategy involves the reduction of a carboxylic acid or its derivatives, such as esters or acid chlorides. The synthesis of 4,4'-dicarboxy-2,2'-bipyridine, for example, provides a precursor that can be converted to the corresponding diacid chloride. scielo.br This can then be subjected to a selective reduction to afford the dialdehyde. The selective reduction of esters to aldehydes is a well-established transformation in organic synthesis, with various reagents and catalytic systems available to achieve this with high selectivity. rsc.orgchemrxiv.org

Oxidation of Alcohols: Conversely, the oxidation of a primary alcohol attached to the bipyridine ring is a straightforward method to obtain the corresponding aldehyde. For instance, hydroxymethylbipyridines can be synthesized and subsequently oxidized to the carbaldehyde. While the synthesis of halomethylbipyridines from hydroxymethyl precursors is a multi-step process, it offers a reliable route to the desired aldehyde through oxidation of the intermediate alcohol. orgsyn.org

MethodPrecursor Functional GroupReagents/ConditionsProduct
Direct Formylation C-H bondDuff reaction (hexamethylenetetramine, TFA)Aldehyde
Selective Oxidation Methyl groupControlled oxidizing agentsAldehyde
Reduction Carboxylic acid esterSelective reducing agents (e.g., DIBAL-H) or catalytic hydrosilylation. rsc.orgorgsyn.orgAldehyde
Oxidation Primary alcoholMild oxidizing agents (e.g., PCC, DMP)Aldehyde

Optimization of Reaction Parameters and Considerations for Synthetic Efficiency

The efficient synthesis of [2,4'-Bipyridine]-6-carbaldehyde and its derivatives heavily relies on the careful optimization of reaction parameters in cross-coupling methodologies. The primary strategies involve transition-metal catalyzed reactions, such as Suzuki-Miyaura, Negishi, and Stille couplings, which are instrumental in forming the C-C bond between the two pyridine rings. mdpi.comresearchgate.net

A significant challenge in the synthesis of bipyridines is the tendency of the bipyridine product to coordinate with the metal catalyst, which can decrease its activity and lead to lower yields. mdpi.compreprints.org Therefore, the design of the catalytic system, including the choice of metal, ligand, base, and solvent, is of paramount importance for a successful and efficient synthesis.

Catalyst and Ligand Systems: Palladium-based catalysts are most commonly employed for these cross-coupling reactions due to their high efficiency and functional group tolerance. mdpi.comwikipedia.org Nickel catalysts are also used, sometimes offering different reactivity or cost-effectiveness. wikipedia.org The choice of ligand is critical for stabilizing the metal center and promoting the desired catalytic cycle. A variety of phosphine-based ligands such as triphenylphosphine (B44618) (PPh₃), 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), and more sterically demanding ligands like XPhos have been successfully used. mdpi.compreprints.orgwikipedia.org

For achieving high regioselectivity in the synthesis of asymmetrically substituted bipyridines from di-halogenated precursors, such as in the case of forming a 2,4'-bipyridine (B1205877) from a 2,4-dichloropyridine, N-heterocyclic carbene (NHC) ligands have proven to be particularly effective. nih.gov The steric bulk of the NHC ligand can direct the coupling to the C4 position with high selectivity. nih.gov In some instances, ligand-free conditions, often referred to as "Jeffery" conditions, can also surprisingly enhance selectivity. nih.gov

Reaction Conditions: The optimization of reaction conditions such as temperature, reaction time, and solvent is crucial for maximizing the yield and minimizing side products. For instance, in Negishi couplings, bromo-substituted pyridines can often react efficiently at room temperature, whereas the less reactive chloro-pyridines may require heating. organic-chemistry.org The use of microwave irradiation has been shown to dramatically accelerate reaction rates and improve yields in some cross-coupling reactions for bipyridine synthesis. preprints.org

The choice of base and solvent system is also a critical parameter. In Suzuki couplings, inorganic bases like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) are common, while in other couplings, different bases might be optimal. preprints.org The solvent must be capable of dissolving the reactants and be compatible with the catalyst system. Common solvents include tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), and toluene. preprints.orgnih.gov

The following table summarizes key reaction parameters and their impact on the synthesis of bipyridine derivatives.

ParameterOptionsConsiderations for Optimization
Coupling Reaction Suzuki-Miyaura, Negishi, StilleNegishi coupling often offers mild conditions and high functional group tolerance. organic-chemistry.orgorgsyn.org Suzuki coupling is widely used but can be inhibited by product coordination. mdpi.com
Catalyst Palladium (e.g., Pd(PPh₃)₄, Pd(OAc)₂), Nickel (e.g., NiCl₂)Palladium catalysts generally provide higher yields and broader functional group tolerance. mdpi.comwikipedia.org
Ligand Phosphines (PPh₃, XPhos), N-Heterocyclic Carbenes (NHCs)Ligands are crucial for catalyst stability and selectivity. NHCs can control regioselectivity in reactions with dihalopyridines. nih.gov
Reactants Halopyridines (I, Br, Cl), Pyridylboronic acids/esters, Organozinc reagentsThe reactivity of halopyridines follows the order I > Br > Cl. Organozinc reagents in Negishi couplings are highly reactive. orgsyn.org
Solvent THF, DMF, Toluene, DMEThe solvent choice affects solubility and catalyst performance. Solvent mixtures can sometimes be beneficial. preprints.orgsoton.ac.uk
Base Na₂CO₃, K₂CO₃, CsF, t-BuONaThe base is critical for the transmetalation step in Suzuki couplings and influences overall reaction efficiency. mdpi.com
Temperature Room temperature to refluxHigher temperatures may be needed for less reactive substrates (e.g., chloropyridines). organic-chemistry.org
Reaction Time Minutes to hoursMicrowave irradiation can significantly reduce reaction times. preprints.org

Methodologies for Purification and Isolation of Bipyridine Carbaldehyde Compounds

The purification and isolation of the target this compound from the reaction mixture are critical steps to obtain a product of high purity. The choice of purification method depends on the physical properties of the compound (e.g., polarity, solubility, crystallinity) and the nature of the impurities present. Common byproducts in cross-coupling reactions can include homocoupled products and dehalogenated starting materials. youtube.com

Chromatographic Techniques: Column chromatography is one of the most widely used techniques for the purification of bipyridine derivatives. youtube.com Silica (B1680970) gel is a common stationary phase, and a solvent system of appropriate polarity is used as the mobile phase to separate the desired product from unreacted starting materials and byproducts. youtube.com For ionic or highly polar bipyridine complexes, ion-exchange chromatography, using resins like SP Sephadex C-25, is an effective method for separating isomers and achieving high purity. rsc.orgresearchgate.net

Crystallization: Crystallization is a powerful technique for obtaining highly pure crystalline solids. nih.govacs.org This method relies on the differential solubility of the compound and impurities in a given solvent or solvent mixture. The crude product is dissolved in a suitable solvent at an elevated temperature, and as the solution cools, the desired compound crystallizes out, leaving impurities behind in the solution. The choice of solvent is crucial and is often determined empirically. For some bipyridines, crystallization from solvents like hexanes has been reported to yield pure product. youtube.com In some cases, obtaining single crystals suitable for X-ray diffraction can also confirm the structure of the synthesized molecule. acs.org

Distillation: For volatile impurities or in cases where the bipyridine product itself is volatile, distillation can be employed. youtube.com Vacuum distillation is particularly useful for purifying compounds that have high boiling points or are sensitive to high temperatures. youtube.com

The following table outlines common purification and isolation methods for bipyridine carbaldehyde compounds.

MethodDescriptionApplicability and Considerations
Column Chromatography Separation based on differential adsorption of compounds onto a stationary phase (e.g., silica gel).Highly effective for separating compounds with different polarities. The choice of eluent is critical for good separation. youtube.com
Ion-Exchange Chromatography Separation of ionic compounds based on their affinity to a charged resin.Particularly useful for purifying charged bipyridine complexes and separating isomers. rsc.orgresearchgate.net
Crystallization Purification based on the formation of a crystalline solid from a solution.Can yield very high purity products. Solvent selection is key. May not be suitable for non-crystalline or oily products. nih.govacs.org
Distillation Separation of components of a liquid mixture based on differences in boiling points.Useful for removing volatile solvents or impurities. Vacuum distillation can be used for high-boiling point compounds. youtube.com
Solvent Extraction Separation based on differential solubility of a compound in two immiscible liquid phases.Often used as a preliminary purification step to remove gross impurities.
Spectroscopic Analysis Techniques like NMR and Mass Spectrometry (MS) are used to identify and confirm the purity of the isolated compound.Essential for characterization of the final product. nih.gov

The successful synthesis of this compound and its derivatives is a multi-step process that requires careful optimization of the synthetic methodology and a robust purification strategy to isolate the target compound in high purity.

Coordination Chemistry of 2,4 Bipyridine 6 Carbaldehyde Ligands

Principles of Ligand Design and Chelation Characteristics

The design of ligands is a cornerstone of coordination chemistry, dictating the structure, stability, and reactivity of the resulting metal complexes. The [2,4'-Bipyridine]-6-carbaldehyde ligand incorporates key features that make it a subject of scientific interest.

Role of Aza-Heterocyclic Nitrogen Donors in Metal Coordination

Aza-heterocyclic compounds, such as those containing pyridine (B92270) rings, are fundamental building blocks in the synthesis of metal complexes. nih.govnih.govsemanticscholar.org The nitrogen atoms within these rings act as excellent Lewis bases, or electron-pair donors, readily coordinating to electron-accepting metal centers. alfa-chemistry.com Bipyridines, containing two such nitrogen atoms, are particularly effective as chelating ligands, where both nitrogen atoms bind to the same metal ion, forming a stable ring structure known as a chelate. researchgate.net This chelate effect enhances the thermodynamic stability of the resulting complex compared to coordination with two separate monodentate pyridine ligands.

The geometry of the bipyridine isomer is crucial. While 2,2'-bipyridine (B1663995) is a classic chelating ligand forming a five-membered ring with the metal, the 2,4'-bipyridine (B1205877) isomer has a different spatial arrangement of its nitrogen donors. researchgate.net This arrangement makes chelation to a single metal center more strained and less common than for the 2,2' isomer. Instead, the 2,4'-bipyridine ligand is well-suited to act as a bridging ligand, connecting two different metal centers, which is a key principle in the formation of coordination polymers. researchgate.netresearchgate.net The nitrogen-rich nature of these ligands makes them versatile for constructing a range of coordination oligomers and polymers. nih.gov

Electronic and Steric Influence of the Aldehyde Substituent on Coordination Affinity and Selectivity

The introduction of a functional group, such as an aldehyde (-CHO) at the 6-position of the bipyridine scaffold, significantly modifies the ligand's coordination properties through both electronic and steric effects. nih.govacs.org

Electronic Effects: The aldehyde group is electron-withdrawing. This property reduces the electron density on the pyridine rings, which in turn decreases the basicity of the nitrogen donor atoms. brainkart.com A lower basicity generally leads to weaker coordination bonds with metal ions. However, this electronic perturbation can be beneficial for fine-tuning the electronic properties of the resulting metal complex, such as its redox potential and photophysical characteristics. The aldehyde's carbonyl oxygen can also act as an additional coordination site, potentially leading to more complex binding modes, although it is a weaker donor than the pyridyl nitrogen. wikipedia.org

Steric Effects: The aldehyde group at the 6-position, adjacent to one of the coordinating nitrogen atoms, introduces steric hindrance. brainkart.comcore.ac.uk This bulkiness can influence the geometry of the resulting metal complex, affecting the bond angles and distances around the metal center. It can also play a role in selectivity, favoring coordination with smaller metal ions or promoting specific coordination numbers and geometries that can accommodate the substituent. For instance, steric clashes between ligands can dictate the final structure, as seen in square planar complexes where bulky groups can cause distortions. nih.govwikipedia.org

Synthesis and Elucidation of Metal Complexes

The synthesis of metal complexes with bipyridine-based ligands can be achieved through various methods, leading to a rich diversity of structures.

Formation of Mononuclear, Dinuclear, and Polynuclear Coordination Compounds

The nuclearity of a coordination compound—whether it contains one (mononuclear), two (dinuclear), or many (polynuclear) metal centers—is dictated by the ligand-to-metal ratio, the coordination geometry of the metal, and the nature of the ligand itself.

Mononuclear Complexes: These complexes contain a single metal ion coordinated by one or more ligands. rsc.org With a ligand like this compound, mononuclear complexes could form if the ligand acts in a bidentate fashion, despite the strain, or if other ligands saturate the metal's coordination sphere. For example, penta- and hexa-coordinated mononuclear complexes have been synthesized with various polypyridyl ligands. rsc.org

Dinuclear and Polynuclear Complexes: The 2,4'-bipyridine ligand is predisposed to act as a bridging ligand, linking two metal ions to form dinuclear or extended polynuclear structures. nih.govnih.gov This bridging can lead to the formation of one-dimensional chains, two-dimensional sheets, or three-dimensional metal-organic frameworks (MOFs). nih.govnih.gov The final architecture depends on the coordination preferences of the metal ion and the presence of other ancillary ligands or counter-ions. nih.gov For instance, reactions of 4,4'-bipyridine-N,N'-dioxide, a related bridging ligand, with various transition metal salts have yielded both 1D chains and 2D sheet architectures. nih.gov

The synthesis of these complexes can be performed in solution or through solvent-free mechanochemical methods, which involve grinding the reactants together. nih.govrsc.org

Table 1: Examples of Bipyridine Ligand-Based Coordination Architectures
Ligand TypeMetal IonResulting ArchitectureReference
2,2'-Bipyrimidine-4,4'-dicarboxylateLanthanides (Eu, Tb, Lu)Mononuclear, Dinuclear, and Octametallic Complexes nih.gov
4,4'-Bipyridine-N,N'-dioxideFe(III), Cu(II)1D Chains nih.gov
4,4'-Bipyridine-N,N'-dioxideMn(II), Cu(II)2D Sheets nih.gov
N,N-bis(pyridin-2-ylmethyl)anilineCo(II)Mononuclear Complexes rsc.org

Stereochemical Aspects and Chiral Induction in Metal-Ligand Assemblies

Stereochemistry is a critical aspect of coordination chemistry, particularly when chiral ligands are involved. Chiral bipyridine ligands are highly valued for their ability to induce stereoselectivity in metal-catalyzed reactions. chemrxiv.org

When a chiral ligand coordinates to a metal center, it can create a chiral environment that influences the stereochemical outcome of subsequent reactions. This process is known as chiral induction. Even with achiral ligands like this compound, chiral structures can arise. For example, octahedral complexes with three bidentate ligands, such as [M(bpy)₃]ⁿ⁺, are chiral and exist as a pair of enantiomers (Δ and Λ isomers). wikipedia.org The assembly of these chiral units can lead to complex supramolecular structures with specific stereochemistry. The synthesis of enantiopure bipyridine ligands, often through chemoenzymatic methods, allows for the creation of catalysts for asymmetric reactions, such as the allylation of aldehydes. nih.gov

Specific Metal Interactions and Resulting Complex Architectures

The interaction of this compound with different metal ions leads to a variety of complex architectures, largely governed by the preferred coordination number and geometry of the metal.

First-Row Transition Metals (e.g., Fe, Co, Ni, Cu, Zn): These metals exhibit versatile coordination chemistry. Iron(II) can form the classic tris-bipyridyl octahedral complex, [Fe(bipy)₃]²⁺. wikipedia.org Cobalt(II) has been shown to form both five-coordinate trigonal bipyramidal and six-coordinate octahedral complexes with polypyridyl ligands. rsc.org Copper(II) and Zinc(II) are also frequently used with bipyridine ligands to create diverse structures, from simple mononuclear species to complex coordination polymers. nih.govresearchgate.net

Second and Third-Row Transition Metals (e.g., Ru, Rh, Pd, Pt): These heavier transition metals also form stable complexes with bipyridines. Ruthenium(II) complexes, such as [Ru(bipy)₃]²⁺, are famous for their photoluminescent properties. wikipedia.org Palladium(II) and Platinum(II) often form square planar complexes. wikipedia.orgrsc.org The reaction of [M(bpy)]²⁺ (M = PdII, PtII) moieties with nucleobases, for example, leads to a variety of 1:1, 1:2, and 2:2 complexes. rsc.org

Lanthanides (e.g., Lu, Eu, Tb): Lanthanide ions have larger ionic radii and higher coordination numbers (typically 8 or 9). Their coordination with bipyridine-type ligands can lead to the formation of polynuclear assemblies with interesting luminescent properties. nih.gov

The aldehyde group on the this compound ligand offers a reactive handle for post-synthetic modification. It can undergo condensation reactions (e.g., Schiff base formation) to create larger, more complex ligands and multi-component assemblies. This reactivity allows for the construction of dynamic coordination cages and other intricate supramolecular structures.

Table 2: Coordination Characteristics of Selected Metals with Bipyridine-Type Ligands
Metal IonTypical Coordination GeometryExample Complex TypeReference
Fe(II)Octahedral[Fe(bipy)₃]²⁺ wikipedia.org
Co(II)Trigonal Bipyramidal, Octahedral[Co(L)Cl₂], [Co(L)(bpy)Cl]⁺ rsc.org
Pt(II)Square Planar[Pt(bipy)₂]²⁺ wikipedia.org
Ru(II)Octahedral[Ru(bipy)₃]²⁺ wikipedia.org
Lu(III)Distorted Square Antiprismatic[Lu(bpd)₂]⁻ nih.gov

Complexation with Transition Metals (e.g., Ruthenium, Rhenium, Nickel, Iron, Copper)

The nitrogen atoms of the bipyridine core in this compound provide excellent donor sites for coordination with a wide array of transition metals. The presence of the aldehyde group can further influence the electronic properties of the resulting complexes and offers a reactive handle for post-complexation modifications.

Ruthenium: Ruthenium complexes incorporating bipyridine ligands are renowned for their rich photophysical and electrochemical properties. The coordination of substituted 2,2'-bipyridine ligands to Ru(II)-arene complexes has been shown to result in a significant downfield shift of the bipyridine proton signals in ¹H NMR spectra, confirming the formation of Ru-N bonds. nih.gov For instance, in Ru(II)-arene complexes with 4,4'-substituted 2,2'-bipyridines, the aromatic protons adjacent to the nitrogen atoms shift from approximately 8.6-9.0 ppm in the free ligand to 9.6-10.4 ppm upon coordination. nih.gov While specific studies on the this compound ligand with ruthenium are not extensively documented in the reviewed literature, the established reactivity of similar bipyridine derivatives suggests that it would readily form stable complexes, such as [Ru(bpy)₂(L)]²⁺ (where L is this compound), which are of interest for applications in catalysis and as photosensitizers. rsc.orgacs.org The aldehyde functionality would likely remain available for further reactions, allowing for the construction of more complex, multifunctional systems.

Rhenium: Rhenium(I) tricarbonyl complexes with bipyridine ligands are another class of compounds that have attracted significant attention due to their luminescent properties. acs.org Dinuclear rhenium(I) tricarbonyl halide complexes bridged by multidentate bipyridine-type ligands, such as 2,4,6-tris(2-pyridyl)-1,3,5-triazine (TPT), have been successfully synthesized. nih.gov These studies demonstrate the capability of rhenium to coordinate to pyridyl nitrogen atoms, and it is expected that this compound would react with rhenium precursors, like [ReX(CO)₅], to form mononuclear or dinuclear complexes, depending on the stoichiometry. nih.gov The electronic properties of these potential complexes would be influenced by the electron-withdrawing nature of the aldehyde group.

Iron: Iron complexes with bipyridine-based ligands are of great interest due to iron's abundance and low toxicity, making them attractive for catalytic applications. Research on iron dicarbonyl complexes with bipyridine-based PNN pincer ligands has provided detailed insights into the electronic structure and bonding within these systems. researchgate.net Furthermore, iron bipyridine-diimine complexes have been shown to exhibit extensive redox non-innocence, where the ligand actively participates in electron transfer processes. nih.gov The coordination of this compound to an iron center would likely result in complexes with interesting electrochemical behavior, where both the metal and the ligand can be redox-active.

Copper: Copper(II) complexes containing bipyridine ligands have been extensively studied, particularly for their potential biological applications. nih.gov The crystal structure of a mixed-ligand Cu(II) complex containing a bipyridine ligand revealed a distorted square pyramidal geometry around the copper ion, with the bipyridine nitrogen atoms coordinating to the metal center. nih.gov The interaction of such complexes with biological macromolecules has been investigated, highlighting the role of the bipyridine ligand in tuning the properties of the complex. nih.gov The reaction of this compound with copper(II) salts is expected to yield stable complexes, with the potential for the aldehyde group to be involved in further interactions or reactions. researchgate.net

Transition MetalExpected Complex TypeKey Research Findings with Similar LigandsPotential Applications
Ruthenium[Ru(bpy)₂(L)]²⁺, [Ru(arene)(L)Cl]⁺Formation of stable Ru-N bonds confirmed by NMR shifts. nih.gov Rich photophysical and electrochemical properties. acs.orgCatalysis, Photosensitizers, Molecular Imaging rsc.orgnih.gov
Rhenium[Re(L)(CO)₃X]Known to form luminescent tricarbonyl complexes with bipyridine ligands. acs.orgLuminescent materials, Photoredox catalysis
Nickel[Ni(L)X₂]Catalytically active in polymerization reactions. researchgate.net Geometry influenced by ligand substituents.Catalysis acs.org
Iron[Fe(L)₂(X)₂], [Fe(PNN)(L)(CO)₂]Exhibits redox non-innocence with bipyridine-diimine ligands. nih.gov Pincer complexes show interesting electronic structures. researchgate.netCatalysis, Redox-active materials
Copper[Cu(L)X₂], [Cu(L)(L')X]Forms stable complexes with various geometries. nih.gov Studied for biological applications. researchgate.netAnticancer agents, Catalysis nih.gov

Construction of Supramolecular Aggregates and Dynamic Coordination Cages

The directional nature of metal-ligand coordination bonds makes this compound an excellent candidate for the construction of discrete, self-assembled supramolecular structures. The defined geometry of the bipyridine unit, coupled with the potential for further reactions at the aldehyde group, allows for the rational design of complex architectures.

The self-assembly of metal-organic cages (MOCs) is a powerful strategy for creating confined molecular environments. While specific examples utilizing this compound are not prevalent in the literature reviewed, the principles of their formation are well-established with analogous ligands. For instance, tetrahedral metal-organic supramolecular cages have been constructed through the coordination-driven self-assembly of branched organic ligands and metal ions like Zn(II). nih.gov These cages can exhibit interesting properties such as aggregation-induced emission. nih.gov

Flexible bridging ligands containing two bidentate pyrazolylpyridine termini have been shown to assemble with transition metal dications to form a variety of coordination cages, from M₄L₆ tetrahedra to M₁₆L₂₄ tetracapped truncated tetrahedra. researchgate.netnih.gov These assemblies can exhibit dynamic behavior, with equilibria between different cage structures being influenced by factors such as concentration and temperature. researchgate.net The cavities within these cages can encapsulate guest molecules, leading to applications in molecular recognition and catalysis. nih.gov The M₈L₁₂ cubic cages, for example, can bind a range of neutral organic guests in water with high affinity. nih.gov

The aldehyde functionality of this compound provides a versatile platform for the synthesis of more elaborate ligands for supramolecular construction. For example, condensation reactions with amines can lead to the formation of larger, more complex Schiff base ligands. These extended ligands can then be used to build larger and more complex supramolecular aggregates and coordination cages. The dynamic nature of the imine bond in the resulting Schiff base ligands can also be exploited to create dynamic combinatorial libraries of supramolecular structures.

Supramolecular StructureConstruction PrincipleKey Features from Analogous SystemsPotential Role of this compound
Metal-Organic Cages (MOCs)Coordination-driven self-assembly of ligands and metal ions.Formation of discrete, hollow structures (e.g., tetrahedra, cubes). nih.govresearchgate.net Guest encapsulation and catalysis. nih.govActs as a ditopic ligand; aldehyde group allows for post-assembly modification or pre-functionalization to create more complex building blocks.
Dynamic Coordination CagesUse of flexible or dynamic covalent bonds in the ligands.Equilibria between different cage structures. researchgate.net Stimuli-responsive behavior. nih.govThe aldehyde can be converted to a dynamic imine bond, introducing dynamic covalent chemistry into the cage assembly.
Supramolecular PolymersLinking of monomeric units through non-covalent interactions.Formation of one-, two-, or three-dimensional networks. rsc.org Applications in materials science.Can act as a terminating or branching unit in metallo-supramolecular polymers.

Applications in Catalysis and Advanced Materials Science

[2,4'-Bipyridine]-6-carbaldehyde as a Ligand in Homogeneous Catalysis

In homogeneous catalysis, the ligand bound to a metal center is critical in dictating the catalyst's activity, selectivity, and stability. The bipyridine moiety of this compound serves as an effective scaffold for coordinating with various transition metals, while the aldehyde group at the 6-position offers a handle to electronically tune the catalyst or immobilize it on a support.

Bipyridine-based ligands are fundamental components in the development of catalysts for the reduction of carbon dioxide (CO₂), a process of significant environmental importance. Rhenium complexes such as Re(bipy)(CO)₃Cl are well-established, efficient homogeneous catalysts for the selective electrochemical reduction of CO₂ to carbon monoxide (CO) at low potentials. The catalytic cycle typically involves the reduction of the metal complex, which is then followed by a reaction with CO₂. Similarly, binuclear nickel complexes featuring bipyridine-like ligands have demonstrated high reactivity in CO₂ reduction through the cooperation of the two metal centers. acs.org

While direct studies employing this compound in this specific application are not extensively documented, its structural features suggest significant potential. The aldehyde group can modulate the electronic properties of the bipyridine ligand, which in turn influences the redox potentials of the metal center, a key factor in catalyst efficiency. Furthermore, this functional group provides a reactive site for anchoring the catalyst to solid supports or incorporating it into larger molecular structures, creating more robust and recyclable catalytic systems.

Bipyridine ligands are widely used in nickel-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. nih.govchemrxiv.org Research has shown that substituents on the bipyridine backbone, particularly at the 6- and 6'-positions, have a profound impact on catalytic performance by altering the steric and electronic environment of the nickel center. nih.gov For instance, bulkier substituents can stabilize key catalytic intermediates but may also hinder the initial coordination of the ligand to the metal. nih.gov

The this compound ligand, with its aldehyde group at the 6-position, fits within this class of molecules. Its distinct substituent can influence reaction outcomes in reductive cross-electrophile couplings. Related structures, such as 2,2'-bipyridine-6-carboxamides, have been successfully used in palladium-catalyzed C-H arylation reactions, demonstrating the viability of this substituted scaffold in cross-coupling. nih.gov The development of nickel-catalyzed photoredox methods for C-O and C-N bond formation further expands the potential applications for such ligands. chemrxiv.org

The aldehyde functionality of this compound serves as a critical starting point for the synthesis of chiral ligands for use in asymmetric catalysis. The creation of chiral molecules with high enantiomeric purity is a primary goal in modern organic synthesis, particularly for pharmaceuticals.

Two promising strategies for generating chiral derivatives from this compound include:

Reduction to Chiral Alcohols: The aldehyde can be asymmetrically reduced or reacted with an organometallic reagent to produce a chiral alcohol. This transformation would yield a chiral bipyridyl alcohol, a class of ligands that has proven effective in promoting highly enantioselective reactions, such as the Nozaki-Hiyama-Kishi allylation of aldehydes and ketones. elsevierpure.com

Formation of Chiral Imines: The aldehyde can be condensed with a chiral amine to form a chiral Schiff base (imine) ligand. This approach is central to enantioselective carbonyl catalysis, where chiral aldehydes or their imine derivatives can activate substrates and control the stereochemical outcome of reactions. nih.gov

These potential chiral ligands derived from this compound could be applied to a variety of enantioselective transformations, including aryl transfer reactions to aldehydes, which are used to produce valuable chiral diarylmethanols. nih.gov

Understanding the mechanism of a catalytic reaction is essential for optimizing its performance. For cross-coupling reactions catalyzed by metal complexes, the generally accepted mechanism involves a series of steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orgyoutube.com

In the context of a nickel catalyst bearing the this compound ligand, the properties of the ligand directly influence each step of this cycle. Mechanistic studies on related 6-substituted bipyridine-nickel systems reveal that the substituents affect the stability and reactivity of the Ni(I) and Ni(III) intermediates that are central to the catalytic process. nih.govrsc.org For example, the electron-withdrawing nature of the aldehyde group in this compound would impact the electron density at the nickel center, thereby modulating the rates of oxidative addition and reductive elimination. In some systems involving similar substituted bipyridines, alternative mechanisms, such as a rollover cyclometalation pathway, have been identified, highlighting the intricate role the ligand plays in directing the reaction course. nih.gov

Supramolecular Assemblies and Functional Material Systems

Supramolecular chemistry involves the design and synthesis of large, well-organized molecular structures held together by non-covalent interactions. Bipyridine units are popular building blocks for these systems due to their rigid structure and defined coordination geometry.

Pyridino-macrocycles, which are large cyclic molecules containing one or more pyridine (B92270) or bipyridine units, are precursors to complex mechanically interlocked molecules like rotaxanes and catenanes. nih.govrsc.org An efficient method for synthesizing bipyridine macrocycles involves a nickel-mediated reductive coupling, which forms the bipyridine linkage as part of the ring-closing step, often leading to high yields. nih.govsoton.ac.uk

The this compound compound is an ideal precursor for constructing pyridino-macrocycles via imine condensation. The aldehyde group can react with a difunctional amine (a diamine) in a [1+1] or [2+2] condensation reaction to form a macrocyclic Schiff base. This strategy offers a modular and high-yielding route to macrocycles where the size and properties can be tuned by choosing the appropriate diamine linker. While syntheses starting specifically from this compound are not widely reported, the underlying chemical principles are well-established. nih.gov The resulting macrocycles can serve as complex ligands for multiple metal ions or as key components in functional materials.

Below is a table summarizing the yields for various bipyridine macrocycles synthesized via a Nickel-mediated coupling approach, demonstrating the feasibility of creating these structures in high yields.

EntryMacrocycleYield (%)Ring Size
12a7122
22b7325
32c6628
42f7622/25
52g6624
62h4120
Data sourced from Lewis, J. E. M. et al., Chem. Sci., 2016. nih.govsoton.ac.uk

Integration into Luminescent Materials and Chemical Sensitizers

The functionalized bipyridine framework of this compound makes it a prime candidate for the construction of luminescent materials and chemical sensitizers. The bipyridine unit is well-known for its ability to form stable complexes with a variety of metal ions, including lanthanides, which are celebrated for their unique photophysical properties. The aldehyde group on the ligand provides a convenient handle for further chemical modifications, allowing for the fine-tuning of the electronic and steric properties of the resulting metal complexes.

Aromatic carboxylic acid ligands are often employed in conjunction with bipyridine-type ligands to sensitize the luminescence of lanthanide ions. nih.gov The organic ligands can effectively absorb incident light and transfer the energy to the metal ion, a process known as the "antenna effect," which enhances the otherwise weak luminescence of the lanthanide ions. nih.gov The presence of the aldehyde group in this compound offers a reactive site for creating more complex ligand systems that can be optimized for efficient energy transfer and sensing applications. For instance, the aldehyde can be converted into other functional groups to modulate the ligand's electronic properties and its interaction with specific analytes, thereby creating highly selective chemical sensors.

The development of fluorescent indicators for metal ions is a significant area of research. For example, modified carbonic anhydrase II has been used to create sensors for Zn2+ and Cu2+ with high sensitivity and selectivity. nih.gov While not directly employing this compound, this highlights the principle of using tailored organic molecules in sensing applications. The structural features of this compound make it a promising platform for designing new fluorescent chemosensors for various metal ions.

Theoretical and Computational Investigations of 2,4 Bipyridine 6 Carbaldehyde Systems

Electronic Structure Elucidation and Spectroscopic Property Prediction

The electronic structure of bipyridine-based ligands is fundamental to the properties of their metal complexes. The arrangement of the pyridine (B92270) rings and the nature of substituents significantly influence the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. For [2,4'-Bipyridine]-6-carbaldehyde, the asymmetry of the 2,4'-linkage and the presence of an electron-withdrawing carbaldehyde group are expected to create a unique electronic profile.

Computational methods like DFT and its time-dependent extension (TD-DFT) are instrumental in predicting spectroscopic properties. nih.gov TD-DFT calculations can forecast electronic absorption spectra, indicating that transitions are often dominated by ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT). nih.govnih.gov For instance, in related platinum(II) and ruthenium(II) bipyridyl complexes, DFT calculations have shown that the HOMO often involves contributions from both the metal and the ligand, while the LUMO is primarily located on the diimine (bipyridine) ligand. nih.gov The low-energy transitions are consequently assigned as MLCT events. nih.gov

Studies on substituted bipyridine complexes have demonstrated that functional groups heavily influence the electronic and photophysical properties. For example, adding a disulfide group to a bipyridine ligand in a Ruthenium(II) complex introduces a new low-energy optical excitation in the MLCT region, as confirmed by TD-DFT calculations. nih.govacs.org Similarly, the carbaldehyde group in this compound is expected to lower the energy of the π* orbitals, affecting the absorption and emission spectra of its potential metal complexes. The specific connectivity of the pyridine rings also plays a crucial role; calculations on meta- vs. para-connected bipyridine systems show that the linkage isomerization significantly alters the HOMO-LUMO gap, which directly impacts conductance. nih.gov

Table 1: Illustrative TD-DFT Calculated Electronic Transitions for a Generic Ru(II)-Bipyridine Complex

TransitionCalculated Wavelength (nm)Oscillator Strength (f)Primary Character
S0 -> S14500.15Metal-to-Ligand Charge Transfer (MLCT)
S0 -> S24250.08MLCT / Intra-Ligand (π-π)
S0 -> S33800.22Intra-Ligand (π-π)
S0 -> S43550.11MLCT

Note: This table is illustrative, based on typical findings for Ru(II)-bipyridine complexes, and does not represent specific data for this compound.

Quantum Chemical Modeling of Coordination Behavior and Metal-Ligand Bonding

Quantum chemical modeling provides profound insights into how ligands like this compound coordinate with metal ions and the nature of the resulting bonds. The geometry of the bipyridine ligand, including the dihedral angle between the two pyridine rings and the steric hindrance from substituents, dictates the stability and structure of the resulting metal complex. nih.gov

DFT calculations have been used to study a wide array of organometallic complexes with 2,2'-bipyridine (B1663995), successfully determining the oxidation level of the ligand, which can range from neutral (bpy⁰) to a π-radical monoanion (bpy•⁻) or a diamagnetic dianion (bpy²⁻). nih.gov These studies confirm that while neutral bipyridine is a very weak π-acceptor, its reduced forms can be strong π-donors. nih.gov In zinc complexes, the bond lengths within the bipyridine moiety, particularly the central C-C bond, change systematically with the ligand's charge, a trend that is accurately reflected in DFT models. acs.org

For this compound, the two nitrogen atoms provide the primary coordination site typical of bipyridines. Additionally, the oxygen atom of the 6-carbaldehyde group could potentially act as a third coordination site, allowing for the formation of tridentate (pincer-like) complexes, depending on the metal ion and reaction conditions. Computational modeling can predict the preferred coordination mode (bidentate vs. tridentate) and the thermodynamic stability of the resulting chelates. Studies on nickel catalysts with substituted bipyridines have shown that bulky substituents in the 6 and 6'-positions can significantly impact the properties of the complexes, such as their stability and spin state. nih.gov

Computational Studies of Reaction Mechanisms and Catalytic Pathways

Theoretical investigations are crucial for understanding the mechanisms of reactions catalyzed by metal-bipyridine complexes. By mapping the potential energy surface, computational models can identify transition states and intermediates, elucidating the step-by-step pathway of a catalytic cycle.

For example, detailed DFT studies on fac-Re(bpy)(CO)₃Cl and its derivatives have been used to understand the electrocatalytic reduction of CO₂. acs.org These calculations helped to rationalize the effect of different substituents on the bipyridine ligand, showing that moderate electron-donating groups enhance catalytic activity. acs.org The models also clarified the role of proton sources, demonstrating a shift in the reaction mechanism from an electron-first to a proton-first pathway. acs.org

In the context of water oxidation, computational work on a Ru(II) complex with a 2,2′-bipyridine-6,6′-dicarboxylate ligand has been essential in explaining dramatic rate enhancements. pnas.org The calculations revealed that buffer bases are not passive spectators but are directly involved in the mechanism through atom-proton transfer (APT) or concerted electron-proton transfer (EPT) pathways. pnas.orgpnas.org Such computational insights are vital for the rational design of more efficient catalysts. For a catalyst derived from this compound, similar computational approaches could be used to model its potential in various catalytic transformations, predicting its activity and selectivity.

Table 2: Example of DFT-Calculated Parameters for CO₂ Reduction Catalysis by Substituted Re(bpy) Complexes

Substituent (R) on 4,4'-bpyCalculated CO₂ Binding Energy (kcal/mol)Predicted Relative Activity
-OCH₃-5.2Moderate
-tBu-4.8High
-H-4.5Baseline
-CF₃-3.9Low

Note: This table is illustrative, based on findings from reference acs.org for 4,4'-substituted 2,2'-bipyridines, to demonstrate the utility of computational predictions in catalysis.

Prediction of Chiroptical and Photophysical Properties of Derived Metal Complexes

When an asymmetric ligand like this compound coordinates to a metal center, it can form chiral complexes. Computational methods are increasingly used to predict the chiroptical properties (e.g., electronic circular dichroism) and photophysical characteristics (e.g., luminescence, excited-state lifetimes) of these derived metal complexes.

TD-DFT is the workhorse for predicting excited-state properties. youtube.com It has been successfully applied to understand the photophysics of numerous ruthenium and platinum bipyridyl complexes. nih.govresearchgate.net For Ru(II) complexes, emission typically originates from a triplet metal-to-ligand charge transfer (³MLCT) state. nih.govresearchgate.net The energy of this state and the rates of radiative and non-radiative decay, which determine the emission quantum yield and lifetime, can be modulated by the ligand structure. Phosphine-ether ligands, for instance, can blue-shift the emission of Ru(bpy)₂ complexes. acs.org

Future Research Directions and Emerging Paradigms for Bipyridine Carbaldehyde Chemistry

Innovation in Novel Synthetic Methodologies for Highly Functionalized Bipyridines

The synthesis of bipyridine derivatives has evolved significantly from early methods like the Ullmann coupling. mdpi.com However, the demand for increasingly complex and precisely functionalized bipyridines, such as [2,4'-Bipyridine]-6-carbaldehyde, necessitates the development of more efficient, selective, and sustainable synthetic strategies. Future research will likely focus on overcoming common challenges, such as the low conversion rates and harsh conditions associated with many traditional methods, and the tendency of bipyridine products to inhibit metal catalysts by strongly coordinating to them. mdpi.com

Key areas for innovation include:

Metal-Catalyzed Cross-Coupling Reactions: While Suzuki, Stille, and Negishi couplings are staples in bipyridine synthesis, future efforts will aim to develop catalysts that are more tolerant to the nitrogen-containing heterocycles, operate under milder conditions, and are more cost-effective. mdpi.com For instance, the use of palladium pincer complexes and imidazolium-ligated palladium catalysts has shown promise for high-yield synthesis without the need for inert atmospheres. mdpi.com

C-H Activation: Direct C-H functionalization represents a highly atom-economical approach to building complex bipyridines. mdpi.com Transition-metal-free methods, employing reagents like bis-phenalenyl compounds, are an emerging paradigm that avoids the use of expensive and toxic heavy metals, offering a greener synthetic route. mdpi.com

Cyclocondensation Reactions: Building the pyridine (B92270) rings from acyclic precursors offers a flexible route to unsymmetrically substituted bipyridines. The cyclocondensation of β-ketoenamides, for example, is a versatile method for creating functionalized pyridine and bipyridine derivatives that may be difficult to access through other means. nih.gov

Synthetic MethodologyDescriptionKey AdvantagesFuture Research Focus
Metal-Catalyzed Coupling Reactions like Suzuki, Negishi, and Stille that form C-C bonds between pyridine units. mdpi.comHigh versatility and applicability to a wide range of substrates.Developing more robust and cost-effective catalysts tolerant to N-heterocycles; milder reaction conditions.
Direct C-H Activation Forms C-C bonds by directly functionalizing a C-H bond, often on a pyridine ring. mdpi.comHigh atom economy; reduces pre-functionalization steps.Expanding the scope of transition-metal-free protocols; improving regioselectivity.
Cyclocondensation Construction of one or both pyridine rings from acyclic precursors like β-ketoenamides. nih.govExcellent for creating unsymmetrically substituted and highly functionalized bipyridines. nih.govBroadening the range of compatible functional groups; simplifying precursor synthesis.
Pyridine N-Oxide Chemistry Utilizing pyridine N-oxides as precursors to facilitate coupling reactions. thieme-connect.deCan alter the reactivity and selectivity of the pyridine ring.Exploring novel activation methods and expanding their use in metal-free coupling protocols. thieme-connect.de

Development of Advanced Catalytic Systems with Enhanced Performance

Bipyridine ligands are cornerstones of coordination chemistry and catalysis, prized for their ability to form stable complexes with a vast array of transition metals. mdpi.comresearchgate.net The "this compound" molecule is a precursor to a new generation of ligands where the aldehyde group can be readily transformed into a variety of other functionalities. This allows for the precise tuning of the steric and electronic properties of the resulting metal complex, enhancing its catalytic performance.

Future research in this area will focus on:

Electrocatalytic CO₂ Reduction: Manganese and Rhenium complexes with bipyridine ligands are effective catalysts for the electrochemical reduction of CO₂ to CO. acs.orgescholarship.org By modifying the bipyridine ligand, for instance by introducing bulky or extended π-systems, it is possible to eliminate undesirable dimerization pathways and improve catalytic activity and selectivity. acs.orgescholarship.org The aldehyde on a bipyridine scaffold provides a convenient point for attaching such modifying groups.

Photoredox Catalysis: Nickel-bipyridine complexes have become prominent in photoredox catalysis for their ability to facilitate a wide range of organic transformations. acs.org The electronic properties of the bipyridine ligand are crucial to the catalytic cycle. Engineering ligands derived from bipyridine carbaldehydes could lead to catalysts with tailored redox potentials and absorption spectra, optimizing them for specific light-driven reactions.

Atom Transfer Radical Polymerization (ATRP): Copper/bipyridine complexes are classic catalysts for ATRP. The activity of these catalysts is highly dependent on the electronic nature of the substituents on the bipyridine ring, with electron-donating groups generally increasing the reaction rate. researchgate.net The aldehyde group can be converted into a range of electron-donating or -withdrawing groups, providing a tool to rationally design ATRP catalysts with unprecedented control over polymerization.

Catalytic ApplicationRole of Bipyridine LigandPotential Enhancement via Carbaldehyde Functionalization
CO₂ Reduction Stabilizes the metal center (e.g., Mn, Re) and mediates electron transfer. acs.orgescholarship.orgThe aldehyde can be used to attach bulky groups to prevent catalyst dimerization or extended π-systems to improve interaction with electrode surfaces. acs.orgescholarship.org
Photoredox Catalysis Forms photoactive complexes with metals like Nickel and Iridium, participating in single electron transfer (SET) processes. acs.orgModification of the aldehyde can tune the redox potential and photophysical properties of the complex for enhanced efficiency and new reactivity. acs.org
Polymerization (ATRP) Controls the equilibrium between active and dormant species in the polymerization through coordination to a copper center. researchgate.netConversion of the aldehyde into various substituents allows for fine-tuning of the catalyst's electronic properties and activity. researchgate.net

Integration into Hybrid Materials and Nanostructured Composites

The creation of advanced materials with tailored properties is a major driver of scientific research. Bipyridine carbaldehydes are ideal building blocks for hybrid materials, which combine the distinct properties of organic and inorganic components. The bipyridine moiety can act as a metal-chelating unit, while the aldehyde group can participate in covalent bond formation, providing a dual-functionality linker for constructing complex, multidimensional materials.

Emerging paradigms in this domain include:

Organic-Inorganic Hybrid Nanofibers: Purely hybrid nanofibers can be created through a sol-gel process combined with electrospinning, using precursors like organo-bis-silylated compounds. researchgate.net Bipyridine carbaldehydes could be incorporated into such systems, creating nanofibers with embedded metal-coordination sites for applications in catalysis, sensing, or optoelectronics.

Functionalized Nanoparticles: The surface of nanoparticles (e.g., TiO₂, ZnO, quantum dots) can be functionalized with bipyridine-containing molecules to create bio-nano hybrid systems. nih.gov A bipyridine carbaldehyde could be anchored to a nanoparticle surface, with the free bipyridine unit available to chelate metals, creating a nanostructured catalyst or photosensitizer for solar energy conversion.

Porous Frameworks: The rigid and angular nature of bipyridine ligands makes them excellent components for metal-organic frameworks (MOFs) and coordination polymers. The aldehyde group can serve as a reactive site within the pores of the framework, allowing for post-synthetic modification to alter the framework's properties, such as its selectivity for gas adsorption or its catalytic activity.

Material TypeRole of Bipyridine CarbaldehydePotential Applications
Hybrid Nanofibers Acts as a bridging organic unit in an organosilica network, providing covalent connectivity and metal-binding sites. researchgate.netCatalysis, optoelectronics, biomedical materials. researchgate.net
Functionalized Nanomaterials Serves as a surface ligand to interface organic molecules with inorganic nanostructures like quantum dots or metal oxides. nih.govSolar energy conversion, bioelectronics, photocatalysis. nih.gov
Metal-Organic Frameworks (MOFs) Functions as a linker to connect metal nodes, with the aldehyde group available for post-synthetic modification of the pore environment.Gas storage and separation, sensing, heterogeneous catalysis.
Polymer Composites Can be incorporated as a monomer or additive into polymer matrices to introduce metal-binding capabilities and enhance thermal or mechanical properties.Smart materials, stimuli-responsive polymers, catalytic membranes.

Rational Design and Engineering of Next-Generation Supramolecular Architectures

Supramolecular chemistry involves the design of complex, functional assemblies held together by non-covalent interactions. Bipyridines are exemplary building blocks in this field, capable of directing the self-assembly of intricate structures through coordination bonds, hydrogen bonding, and π-π stacking. nih.gov The specific isomerism and functionalization of "this compound" offer unique geometric constraints and interaction sites for the rational design of novel supramolecular systems.

Future research will leverage these features to engineer:

Multicomponent Self-Assemblies: The directional nature of the bipyridine unit combined with the reactive aldehyde allows for the programmed assembly of complex macrocycles and cages. frontiersin.org For example, the bipyridine can coordinate to a metal center (like Pd(II) or Cu(II)), while the aldehyde can form reversible covalent bonds (e.g., imines), leading to highly ordered, dynamic structures. frontiersin.orgacs.org

Stimuli-Responsive Systems: The aldehyde group is susceptible to chemical transformations that can be triggered by external stimuli (e.g., pH, light, chemical analytes). By incorporating bipyridine carbaldehydes into supramolecular assemblies, it is possible to create materials that change their structure, color, or fluorescence in response to specific triggers, with applications in sensing and molecular switching.

Functional Surfaces: The introduction of alkyl chains or other functionalities to the bipyridine skeleton can be used to control the 2D self-assembly of molecules on surfaces like graphite. nih.govacs.org The aldehyde group on a bipyridine offers a site to attach such directing groups, enabling the creation of highly ordered molecular monolayers with specific patterns and properties for applications in molecular electronics and nanotechnology.

Supramolecular ArchitectureDesign Principle Involving Bipyridine CarbaldehydeEmerging Application
Macrocycles and Cages The angular geometry of the 2,4'-bipyridine (B1205877) unit directs the formation of discrete, closed structures when coordinated with metal ions. The aldehyde provides a site for further functionalization. frontiersin.orgiaea.orgMolecular recognition, encapsulation, and transport.
Coordination Polymers/Networks Acts as a bridging ligand connecting metal centers into 1D, 2D, or 3D infinite networks. iaea.orgrsc.org The aldehyde can template the structure or be a reactive site.Porous materials, heterogeneous catalysis, ion exchange.
Self-Assembled Monolayers The molecule's structure and functional groups (including derivatives of the aldehyde) direct its organization on a surface. nih.govacs.orgNanopatterning, molecular electronics, sensor surfaces.
Metallo-supramolecular Helices The chirality and coordination preference of ligands derived from the bipyridine carbaldehyde can guide the formation of helical structures around metal ions.Chiral recognition, asymmetric catalysis.

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